OVA Peptide(257-264) (TFA)
Overview
Description
It is a class I (Kb)-restricted peptide epitope of ovalbumin, presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . This peptide is widely used in immunological research to study T-cell responses and antigen presentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
OVA Peptide(257-264) (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The peptide sequence for OVA Peptide (257-264) is Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu .
Industrial Production Methods
Industrial production of OVA Peptide(257-264) (TFA) follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
OVA Peptide(257-264) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of OVA Peptide(257-264) (TFA) involves reagents such as trifluoroacetic acid (TFA) for deprotection and cleavage, and various protected amino acids . The peptide is often dissolved in dimethyl sulfoxide (DMSO) or water for experimental use .
Major Products Formed
The major product formed from the synthesis of OVA Peptide(257-264) (TFA) is the peptide itself, with a molecular weight of 1077.15 g/mol and a formula of C47H75F3N10O15 .
Scientific Research Applications
OVA Peptide(257-264) (TFA) has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and antigen presentation.
Vaccine Development: The peptide is used as a model antigen in vaccine research to understand immune responses.
Cancer Research: It is employed in studies to investigate tumor immunology and the role of T-cells in cancer.
Autoimmune Diseases: The peptide is used to study autoimmune responses and develop potential therapeutic interventions.
Mechanism of Action
OVA Peptide(257-264) (TFA) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) by the class I MHC molecule, H-2Kb. This presentation is recognized by CD8+ T cells, leading to their activation and proliferation . The peptide’s interaction with the T-cell receptor (TCR) on CD8+ T cells triggers a cascade of intracellular signaling pathways, resulting in the cytolytic activity of these T cells .
Comparison with Similar Compounds
Similar Compounds
OVA Peptide (323-339): Another peptide derived from ovalbumin, used in similar immunological studies.
SIINFEKL: A shorter peptide sequence within OVA Peptide (257-264), also used in T-cell activation studies.
Uniqueness
OVA Peptide(257-264) (TFA) is unique due to its specific sequence and its ability to induce strong CD8+ T cell responses. Its use in various immunological and cancer research studies highlights its importance in understanding T-cell mediated immune responses .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCWCULSHVYBQ-VPZPQSBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75F3N10O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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